N-(2-methyl-1,3-benzothiazol-5-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-13-23-18-10-14(5-8-19(18)28-13)24-21(26)25-15-6-7-16(25)12-17(11-15)27-20-4-2-3-9-22-20/h2-5,8-10,15-17H,6-7,11-12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUXVKHKPOITDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)N3C4CCC3CC(C4)OC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core, followed by the introduction of the thiazole and pyridine moieties. Common reagents used in these steps include various amines, acids, and coupling agents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-benzothiazol-5-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, particularly against various bacterial strains. Studies have shown that derivatives containing the benzothiazole moiety exhibit significant antibacterial activity.
| Study | Bacterial Strains Tested | Activity Observed |
|---|---|---|
| Staphylococcus aureus, Escherichia coli | Moderate to high inhibition | |
| Candida albicans | Effective antifungal activity |
In vitro assays indicated that modifications to the benzothiazole structure can enhance antimicrobial efficacy, making it a candidate for further development as an antibiotic.
Anticancer Properties
Research has demonstrated that N-(2-methyl-1,3-benzothiazol-5-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide exhibits anticancer properties against several cancer cell lines.
These results suggest that the compound may interfere with critical cellular processes in cancer cells, warranting further investigation into its mechanisms of action.
Antitubercular Activity
The compound has also been assessed for its antitubercular activity against Mycobacterium tuberculosis. In vitro studies indicated that certain derivatives show promising results.
| Activity Type | Result | Reference |
|---|---|---|
| In vitro inhibition | Significant against H37Rv | |
| In vivo efficacy | Active in mice models |
These findings highlight the potential of this compound in developing new treatments for tuberculosis, especially in light of increasing antibiotic resistance.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
Key Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Substitution on benzothiazole ring | Increased antimicrobial potency |
| Alteration of pyridine substituent | Enhanced anticancer activity |
These insights can guide future synthetic efforts to maximize therapeutic effects while minimizing toxicity.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol
- (1S,2R,5S)-2-Isopropyl-5-methylcyclohexanol
Uniqueness
Compared to similar compounds, N-(2-methyl-1,3-benzothiazol-5-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide stands out due to its unique combination of functional groups and bicyclic structure. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and application.
Biological Activity
N-(2-methyl-1,3-benzothiazol-5-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of benzothiazole derivatives, which are known for their diverse pharmacological properties. Its structure can be summarized as follows:
- Molecular Formula : C18H20N4O2S
- Molecular Weight : 356.44 g/mol
- Structural Features :
- A benzothiazole moiety providing a scaffold for biological activity.
- A pyridine ring contributing to its interaction with biological targets.
- An azabicyclo structure that enhances its binding properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, such as proteases and kinases.
- Receptor Binding : It exhibits affinity for neurotransmitter receptors, potentially influencing neurotransmission and offering therapeutic effects in neurological disorders.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound or structurally similar analogs:
- Anticancer Activity : Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines .
- Neuroprotective Effects : In models of neurodegenerative diseases, compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress .
- Antimicrobial Studies : A recent investigation highlighted the antibacterial effects of benzothiazole derivatives against Gram-positive bacteria, suggesting a potential application in treating infections .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
